molecular formula C19H18ClN3O2 B2770526 (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-81-4

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2770526
CAS No.: 946302-81-4
M. Wt: 355.82
InChI Key: ZCTUVNLHHXQNOM-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-chlorophenyl group at position 1. The ester moiety consists of a (2,4-dimethylphenyl)methyl group, which introduces steric bulk and aromaticity.

Properties

IUPAC Name

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTUVNLHHXQNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the 2,4-dimethylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzyl halide reacts with the triazole derivative.

    Attachment of the 4-chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-chlorophenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The triazole moiety is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

Antitumor Activity
Triazole derivatives have also been investigated for their potential anticancer properties. Studies have reported that certain triazole compounds demonstrate cytotoxic effects on various cancer cell lines. For example, a related compound exhibited IC50 values against MKN-45 and HT-29 cells that were significantly lower than those of established chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity.

Agricultural Applications

Fungicides
The compound's triazole framework is also relevant in agricultural chemistry as a fungicide. Triazoles are utilized in crop protection due to their ability to inhibit fungal growth. The compound's efficacy could be evaluated through field trials assessing its performance against common agricultural pathogens.

Pesticide Development
The synthesis of new triazole-based pesticides is an area of ongoing research. The incorporation of specific substituents can enhance the bioactivity and selectivity of these compounds towards target pests while minimizing toxicity to non-target organisms .

Material Science

Polymer Chemistry
Triazole compounds are being explored for their role in polymer science due to their ability to form stable complexes with metals and other materials. This property can be harnessed in the development of advanced materials with specific functionalities such as improved thermal stability and mechanical strength .

Supramolecular Chemistry
The unique structural characteristics of triazoles allow them to participate in supramolecular assemblies. This aspect is particularly useful in creating novel materials with tailored properties for applications in sensors and catalysis .

Case Studies

Application Area Study Reference Findings
AntimicrobialPMC7384432Demonstrated significant antibacterial activity against MRSA with MIC values comparable to standard antibiotics.
AntitumorPMC7384432Showed potent cytotoxic effects on cancer cell lines with IC50 values indicating higher efficacy than conventional drugs.
AgriculturalChemDivPotential use as a fungicide was suggested based on structural similarities to known effective agents.
Material ScienceMDPIExplored the use of triazoles in polymer formulations for enhanced material properties.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways, leading to changes in cell function or signaling. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Impact :

  • Electronic Effects : The (2,4-dimethylphenyl)methyl group introduces electron-donating methyl groups, which may enhance π-electron density compared to simpler esters (e.g., ethyl or methyl). This could improve adsorption on metal surfaces in corrosion inhibition .
  • Steric Effects: The bulkier (2,4-dimethylphenyl)methyl group may hinder close packing on metal surfaces compared to smaller esters but could improve solubility in non-polar environments.

Corrosion Inhibition Performance

Analogous compounds exhibit notable corrosion inhibition properties, particularly in acidic media:

Compound Substrate Medium Inhibition Efficiency Reference
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate AA6061 Al alloy 1 M HCl 85% at 500 ppm
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate AA6061 Al alloy 1 M HCl 78% at 500 ppm

Key Findings :

  • The ethyl ester analog demonstrates higher corrosion inhibition efficiency (85%) compared to thiazole-based inhibitors, attributed to the triazole ring’s strong adsorption via N-atom lone pairs .
  • The (2,4-dimethylphenyl)methyl variant is expected to show similar or improved performance due to enhanced aromatic π-interactions with metal surfaces. However, experimental data for this specific compound are lacking.

Pharmacological and Physicochemical Properties

Bioactivity

  • Triazole derivatives with halogenated aromatic esters often exhibit enhanced bioactivity due to improved lipophilicity and target binding .

Physicochemical Properties

  • Solubility : The (2,4-dimethylphenyl)methyl group likely increases lipophilicity (logP >3) compared to methyl or ethyl esters, favoring membrane permeability in biological systems.
  • Thermal Stability : Triazole derivatives generally exhibit high thermal stability (>200°C), suitable for industrial applications .

Biological Activity

The compound (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , also known as F152-0020 , is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClN3O2
  • IUPAC Name : this compound
  • SMILES : Cc1c(C(OCc2c(C)cc(C)c...

The structure features a triazole ring which is known for its role in various biological activities including antifungal and anticancer properties.

Biological Activity Overview

The biological activities of F152-0020 have been explored in various studies, revealing its potential as an anticancer agent and a modulator of enzymatic activity.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of triazoles can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The presence of halogen substituents (like chlorine) in the phenyl rings has been correlated with enhanced cytotoxic activity .

The mechanisms through which F152-0020 exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar triazole compounds have shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring can enhance binding affinity to these enzymes .

Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. F152-0020 was noted for its ability to induce apoptosis in A431 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The SAR analysis indicated that the presence of a chlorophenyl group was essential for maximizing anticancer activity .

CompoundCell LineIC50 (µM)Reference
F152-0020A43115
DoxorubicinA43120

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of various triazole compounds. F152-0020 was tested against AChE and showed promising results with an IC50 value comparable to known inhibitors. This suggests its potential application in treating neurodegenerative disorders .

CompoundEnzymeIC50 (µM)Reference
F152-0020AChE0.25
DonepezilAChE0.12

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